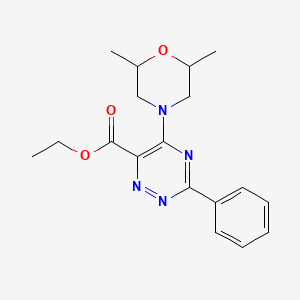

Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate

Description

Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate is a triazine derivative featuring a 2,6-dimethylmorpholino substituent at position 5 and a phenyl group at position 2. The morpholino moiety enhances solubility and hydrogen-bonding capacity, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or central nervous system (CNS) drug design. Its synthesis typically involves nucleophilic substitution or coupling reactions, with purification via column chromatography (e.g., hexane/ethyl acetate) . The compound is commercially available with four suppliers, reflecting its relevance in medicinal chemistry .

Properties

IUPAC Name |

ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-4-24-18(23)15-17(22-10-12(2)25-13(3)11-22)19-16(21-20-15)14-8-6-5-7-9-14/h5-9,12-13H,4,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGOIJSRFMMDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)N3CC(OC(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate precursors under controlled conditions. This step often involves the use of reagents such as hydrazine and cyanuric chloride.

Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction. This step requires the use of 2,6-dimethylmorpholine and suitable catalysts.

Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the triazine ring.

Reduction: Reduced forms of the morpholine or triazine rings.

Substitution: Substituted triazine or morpholine derivatives.

Scientific Research Applications

Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate are best understood through comparison with analogous triazine derivatives. Key differences lie in substituents at positions 3 and 5, which influence electronic properties, solubility, and biological activity.

Table 1: Comparative Analysis of Triazine Derivatives

Key Findings

Substituent Effects on Solubility and Reactivity: The 2,6-dimethylmorpholino group in the target compound improves solubility compared to phenoxy or thienyl substituents, which are more lipophilic .

Synthetic Accessibility: Compounds with ethoxycarbonylamino or oxo groups () require prolonged reaction times (up to 72 hours) and yield lower purity (32.6–73.2%) compared to the target compound’s streamlined synthesis .

Biological Relevance: The morpholino moiety is associated with kinase inhibition due to its hydrogen-bonding capacity, while phenoxy or thienyl derivatives may target different enzymes or receptors .

Commercial Availability: The target compound and its phenoxy analog () have four suppliers each, indicating robust research interest, whereas methoxyamino derivatives () are less accessible .

Biological Activity

Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This compound's structure features a morpholine moiety and a triazine core, suggesting diverse pharmacological properties. The following sections will explore its biological activity, including antifungal properties, cytotoxic effects, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of both the morpholine and triazine functionalities that contribute to its biological effects.

Cytotoxic Effects

Studies investigating the cytotoxicity of triazine derivatives have shown varied results based on the cell lines used. For example, compounds similar to this compound have been tested against various cancer cell lines. These studies often measure cell viability using assays such as MTT or XTT to determine the compound's effectiveness in inhibiting cell proliferation.

The mechanism by which this compound exerts its biological effects is still under investigation. However, insights can be drawn from related compounds:

- Inhibition of Key Enzymes : Triazines are known to inhibit enzymes involved in metabolic pathways critical for cell survival.

- Mitochondrial Targeting : Some studies suggest that triazine derivatives may target mitochondrial proteins such as prohibitin (PHB1 and PHB2), disrupting mitochondrial function and leading to apoptosis in cancer cells .

Study 1: Antifungal Efficacy

A study screened several triazine-based compounds for antifungal activity against Candida albicans. The results indicated that certain compounds inhibited the yeast-to-hyphae transition at sublethal concentrations. This suggests that this compound could similarly affect fungal morphology and viability .

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies conducted on various cancer cell lines showed that triazine derivatives induced apoptosis and inhibited proliferation. The specific pathways involved were not fully elucidated but indicated potential for further exploration of this compound in oncological applications.

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | MIC (µg/mL) | Cell Line Tested | Result |

|---|---|---|---|---|

| Antifungal | Mel56 | 8–16 | Candida albicans | Fungicidal |

| Cytotoxicity | Various Triazines | N/A | Various Cancer Cell Lines | Induced apoptosis |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate, and how do reaction parameters affect yield?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, triazine derivatives are often prepared by reacting trichlorotriazine with substituted amines or phenols under controlled conditions. Key parameters include:

- Reaction Time: Extended durations (e.g., 72 hours) improve yields for sterically hindered substituents, as seen in analogous triazine syntheses .

- Substituent Effects: Electron-donating groups (e.g., methoxy) on aromatic amines enhance reactivity, while electron-withdrawing groups (e.g., nitro) reduce yields (e.g., 73.2% vs. 32.6% for 5a vs. 5c in ).

- Solvent System: Polar aprotic solvents like DMF or xylene/water mixtures are preferred for facilitating cyclization ().

Table 1: Yield Optimization in Triazine Derivatives (Adapted from )

| Substituent | Reaction Time (h) | Yield (%) | Characterization Methods |

|---|---|---|---|

| 4-Chlorophenyl | 72 | 73.2 | IR, NMR, MS |

| 4-Methoxyphenyl | 72 | 63.5 | IR, NMR, X-ray |

| 4-Nitrophenyl | 72 | 34.3 | IR, NMR |

Advanced: How can discrepancies in NMR spectral data (e.g., unexpected splitting patterns) for morpholino-substituted triazines be resolved?

Answer:

Contradictions in NMR data often arise from dynamic effects (e.g., restricted rotation of the morpholino group) or tautomerism. Methodological approaches include:

- Variable-Temperature NMR: To identify conformational exchange broadening (e.g., coalescence temperatures for splitting patterns).

- 2D NMR (COSY, NOESY): To confirm through-space correlations and resolve overlapping signals ().

- X-ray Crystallography: Definitive structural assignment using SHELX software (e.g., SHELXL for refinement of torsion angles and hydrogen bonding) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

Answer:

- IR Spectroscopy: Confirm carbonyl (C=O, ~1700–1750 cm⁻¹) and triazine ring vibrations (~1500–1600 cm⁻¹) .

- NMR Spectroscopy:

- ¹H NMR: Integrate morpholino methyl groups (δ ~1.2–1.3 ppm) and aromatic protons (δ ~7.0–8.0 ppm).

- ¹³C NMR: Identify carbonyl carbons (δ ~160–170 ppm) and quaternary triazine carbons (δ ~150–160 ppm) ().

- Mass Spectrometry (MS): Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced: What challenges arise in crystallographic refinement of this compound, and how can computational tools address them?

Answer:

Challenges include disorder in the morpholino ring or solvent molecules. Strategies involve:

- SHELX Software Suite:

- PLATON Validation: Check for missed symmetry (e.g., pseudo-merohedral twinning) and hydrogen-bonding networks .

Basic: How does the 2,6-dimethylmorpholino substituent influence the compound’s reactivity and stability?

Answer:

- Steric Effects: The dimethyl groups restrict rotation, stabilizing specific conformers and influencing nucleophilic substitution rates.

- Electronic Effects: The morpholino nitrogen participates in hydrogen bonding, enhancing solubility and crystallinity ().

Advanced: How can researchers optimize reaction pathways to minimize byproducts in triazine ring formation?

Answer:

- Stepwise Synthesis: Isolate intermediates (e.g., trichlorotriazine adducts) before introducing morpholino groups ().

- Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization (analogous to Biginelli reactions in ).

- HPLC Monitoring: Track reaction progress and identify byproducts early ().

Basic: What are the key purity criteria for this compound in pharmacological studies?

Answer:

- Chromatographic Purity: ≥95% by HPLC ().

- Elemental Analysis: Match calculated vs. observed C, H, N, O content (±0.4%).

- Melting Point Consistency: Sharp range (e.g., 150–152°C for compound 5b in ).

Advanced: How does the compound’s electronic structure affect its potential as a kinase inhibitor scaffold?

Answer:

- Triazine Core: Acts as a hydrogen-bond acceptor, mimicking ATP’s adenine moiety.

- Morpholino Group: Enhances binding to kinase hinge regions through hydrophobic interactions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.